molecular formula C29H42N8O9 B12603945 L-Glutaminyl-L-glutaminyl-L-glutaminyl-L-phenylalanyl-L-proline CAS No. 873217-89-1

L-Glutaminyl-L-glutaminyl-L-glutaminyl-L-phenylalanyl-L-proline

Cat. No.: B12603945
CAS No.: 873217-89-1
M. Wt: 646.7 g/mol
InChI Key: ONIDMPMJXNKFEA-SXYSDOLCSA-N
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Description

L-Glutaminyl-L-glutaminyl-L-glutaminyl-L-phenylalanyl-L-proline is a peptide compound composed of five amino acids: three L-glutamine residues, one L-phenylalanine residue, and one L-proline residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutaminyl-L-glutaminyl-L-glutaminyl-L-phenylalanyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, L-proline, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, L-phenylalanine, is activated and coupled to the deprotected amine group of the previous amino acid.

    Repetition: Steps 2 and 3 are repeated for the remaining amino acids (three L-glutamine residues).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Glutaminyl-L-glutaminyl-L-glutaminyl-L-phenylalanyl-L-proline can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.

    Oxidation: Modifying the side chains of amino acids, particularly the phenylalanine residue.

    Deamidation: Conversion of glutamine residues to glutamic acid.

Common Reagents and Conditions

    Hydrolysis: Typically performed using acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Deamidation: Can be catalyzed by enzymes like glutaminases or under mild acidic conditions.

Major Products

    Hydrolysis: Yields L-glutamine, L-phenylalanine, and L-proline.

    Oxidation: Produces oxidized derivatives of phenylalanine and potentially other amino acids.

    Deamidation: Results in the formation of L-glutamic acid from L-glutamine residues.

Scientific Research Applications

L-Glutaminyl-L-glutaminyl-L-glutaminyl-L-phenylalanyl-L-proline has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and degradation.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, such as drug delivery systems and peptide-based vaccines.

    Industry: Utilized in the development of functional foods and nutraceuticals, particularly for its potential health benefits.

Mechanism of Action

The mechanism of action of L-Glutaminyl-L-glutaminyl-L-glutaminyl-L-phenylalanyl-L-proline involves its interaction with specific molecular targets and pathways. For example, the compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact mechanism can vary depending on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

    L-Glutaminyl-L-glutaminyl-L-glutaminyl-L-phenylalanyl-L-tyrosine: Similar structure but with a tyrosine residue instead of proline.

    L-Glutaminyl-L-glutaminyl-L-glutaminyl-L-phenylalanyl-L-alanine: Contains an alanine residue instead of proline.

    L-Glutaminyl-L-glutaminyl-L-glutaminyl-L-phenylalanyl-L-serine: Features a serine residue in place of proline.

Uniqueness

L-Glutaminyl-L-glutaminyl-L-glutaminyl-L-phenylalanyl-L-proline is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of three consecutive L-glutamine residues, along with L-phenylalanine and L-proline, contributes to its stability and potential functional roles in various applications.

Properties

CAS No.

873217-89-1

Molecular Formula

C29H42N8O9

Molecular Weight

646.7 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C29H42N8O9/c30-17(8-11-22(31)38)25(41)34-18(9-12-23(32)39)26(42)35-19(10-13-24(33)40)27(43)36-20(15-16-5-2-1-3-6-16)28(44)37-14-4-7-21(37)29(45)46/h1-3,5-6,17-21H,4,7-15,30H2,(H2,31,38)(H2,32,39)(H2,33,40)(H,34,41)(H,35,42)(H,36,43)(H,45,46)/t17-,18-,19-,20-,21-/m0/s1

InChI Key

ONIDMPMJXNKFEA-SXYSDOLCSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)N)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)N)C(=O)O

Origin of Product

United States

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